Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a thioester group at the 3-position. It is used in various chemical and biological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with methyl thioacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thioester group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, sodium hydride, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 1-methyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid.
Scientific Research Applications
Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-methyl-4-chlorophenyl)-1H-pyrazol-3-yl)thio)acetate: Similar structure but with a chlorophenyl group instead of a nitro group.
Methyl 2-((1-methyl-4-aminophenyl)-1H-pyrazol-3-yl)thio)acetate: Similar structure but with an aminophenyl group instead of a nitro group.
Uniqueness
Methyl 2-((1-methyl-4-nitro-1H-pyrazol-3-yl)thio)acetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound a valuable intermediate in various synthetic and biological applications .
Properties
IUPAC Name |
methyl 2-(1-methyl-4-nitropyrazol-3-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-9-3-5(10(12)13)7(8-9)15-4-6(11)14-2/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDDPVBAUJSJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)SCC(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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